4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine
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Overview
Description
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with a chlorine and a methyl group, attached to a butan-1-amine backbone with diethyl substitutions on the nitrogen atom. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2-chloro-4-methylphenol with a suitable butan-1-amine derivative. One common method is the nucleophilic substitution reaction where 2-chloro-4-methylphenol is reacted with N,N-diethylbutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenoxy ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenoxy ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy compounds.
Scientific Research Applications
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions with target proteins, while the amine group can form ionic or covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylphenol: A precursor in the synthesis of 4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine.
4-chloro-2-methylphenol: Another phenoxy compound with similar structural features.
3-(2-chloro-4-methylphenoxy)methyl-4-methoxybenzaldehyde: A related compound with a methoxybenzaldehyde group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of diethyl substitutions on the amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-4-17(5-2)10-6-7-11-18-15-9-8-13(3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDPRSPUZMFMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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